Diethyl phenylcarbonimidate
Description
Imidates like this are typically reactive due to the electrophilic nature of the imidate carbon, making them useful in nucleophilic substitution reactions or as ligands in transition metal catalysis .
Properties
CAS No. |
6263-08-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1,1-diethoxy-N-phenylmethanimine |
InChI |
InChI=1S/C11H15NO2/c1-3-13-11(14-4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
OMDKPTXUTJNQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
1,1-diethoxy-N-phenyl-methanimine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with diethyl carbonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1-diethoxy-N-phenyl-methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-diethoxy-N-phenyl-methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-N-phenyl-methanimine involves its interaction with specific molecular targets. The imine group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs and Functional Group Variations
Phenylcarbylamine Chloride (C₇H₅Cl₂N)
- Molecular Formula : C₇H₅Cl₂N
- CAS : 622-44-6 .
- Key Differences :
- Contains dichloride (-Cl₂) substituents instead of ethoxy groups.
- Acts as a lacrimator and water-reactive compound, releasing corrosive fumes (HCl) upon hydrolysis .
- Used historically as a chemical warfare agent, contrasting with the synthetic utility of imidate esters like Diethyl phenylcarbonimidate.
N-Phenylcarbodiimide (C₇H₆N₂)
Diethyl Succinate (C₈H₁₄O₄)
Physical and Chemical Properties Comparison
*Estimated based on molecular formula (C₁₁H₁₃NO₂).
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